molecular formula C20H26N2O4S2 B4127515 N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-(ethylsulfanyl)benzamide

N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-(ethylsulfanyl)benzamide

Cat. No.: B4127515
M. Wt: 422.6 g/mol
InChI Key: LVZKLBZWBVHECC-UHFFFAOYSA-N
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Description

N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-(ethylsulfanyl)benzamide: is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core with distinct functional groups, including a diethylamino sulfonyl group and an ethylthio group, which contribute to its diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-(ethylsulfanyl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common synthetic routes include:

    Nitration and Reduction: The initial step often involves the nitration of a suitable aromatic precursor, followed by reduction to form the corresponding amine.

    Sulfonylation: The amine intermediate is then reacted with a sulfonyl chloride to introduce the diethylamino sulfonyl group.

    Thioether Formation:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-(ethylsulfanyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Conditions vary based on the specific substitution reaction, but common reagents include halides and bases.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfinyl or thiol derivatives.

    Substitution: Various substituted benzamides depending on the reagents used.

Scientific Research Applications

N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-(ethylsulfanyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-(ethylsulfanyl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. For instance, the diethylamino sulfonyl group may interact with active sites of enzymes, while the ethylthio group can participate in redox reactions, influencing cellular processes.

Comparison with Similar Compounds

  • N-{5-[(dimethylamino)sulfonyl]-2-methoxyphenyl}-2-(methylthio)benzamide
  • N-{5-[(diethylamino)sulfonyl]-2-hydroxyphenyl}-2-(ethylthio)benzamide

Comparison:

  • N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-(ethylsulfanyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity.
  • Similar compounds may have variations in the amino or thio groups, leading to differences in their chemical behavior and potential applications.

Properties

IUPAC Name

N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-ethylsulfanylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O4S2/c1-5-22(6-2)28(24,25)15-12-13-18(26-4)17(14-15)21-20(23)16-10-8-9-11-19(16)27-7-3/h8-14H,5-7H2,1-4H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVZKLBZWBVHECC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)NC(=O)C2=CC=CC=C2SCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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